molecular formula C16H18N2 B14359486 Benzenamine, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- CAS No. 93018-94-1

Benzenamine, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-

Cat. No.: B14359486
CAS No.: 93018-94-1
M. Wt: 238.33 g/mol
InChI Key: PPHWHFGPDYLVJD-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis-: is an organic compound with the molecular formula C18H22N2. It is a derivative of benzenamine, featuring two benzenamine groups connected by a 1,2-dimethyl-1,2-ethenediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- typically involves the reaction of benzenamine derivatives with appropriate alkylating agents. One common method is the reaction of 4-aminobenzene with 1,2-dimethyl-1,2-dibromoethane under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- can undergo oxidation reactions, typically forming quinonoid structures.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the benzenamine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • Benzenamine, 4,4’-(1,2-ethanediyl)bis-
  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 2,4-dimethyl-

Comparison:

  • Benzenamine, 4,4’-(1,2-ethanediyl)bis- has a similar structure but lacks the dimethyl groups, which can influence its reactivity and applications.
  • Benzenamine, 4,4’-methylenebis- features a methylene bridge instead of the 1,2-dimethyl-1,2-ethenediyl bridge, affecting its chemical properties and uses.
  • Benzenamine, 2,4-dimethyl- has methyl groups at different positions, leading to different reactivity and potential applications.

Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

93018-94-1

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[3-(4-aminophenyl)but-2-en-2-yl]aniline

InChI

InChI=1S/C16H18N2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3

InChI Key

PPHWHFGPDYLVJD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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